molecular formula C21H30O3 B191481 11alpha-Hydroxyprogesterone CAS No. 80-75-1

11alpha-Hydroxyprogesterone

Cat. No. B191481
CAS RN: 80-75-1
M. Wt: 330.5 g/mol
InChI Key: BFZHCUBIASXHPK-UHFFFAOYSA-N
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Description

11alpha-Hydroxyprogesterone is an endogenous steroid and a metabolite of progesterone . It is the inactive analogue of 11beta-Hydroxyprogesterone and can be used as an experimental control . It is a white to light beige crystalline powder .


Synthesis Analysis

11alpha-Hydroxyprogesterone is used as a precursor in chemical syntheses of cortisone and hydrocortisone . It is also used as an experimental control in research .


Molecular Structure Analysis

The molecular formula of 11alpha-Hydroxyprogesterone is C21H30O3 . Its average mass is 330.461 Da and its monoisotopic mass is 330.219482 Da . It has 6 of 7 defined stereocentres .


Chemical Reactions Analysis

11alpha-Hydroxyprogesterone is used as a precursor in the synthesis of cortisone and hydrocortisone . It is also a potent inhibitor of 11β-Hydroxysteroid dehydrogenase .


Physical And Chemical Properties Analysis

11alpha-Hydroxyprogesterone is a white to light beige crystalline powder . It has a molecular formula of C21H30O3 .

Scientific Research Applications

  • Microchannel System for Steroid Extraction : 11alpha-Hydroxyprogesterone, as a product of biotransformation in corticosteroid production, was studied for its extraction in a microchannel system. This approach showed high extraction yields and efficient phase separation, making it a promising tool for integrated systems in steroid processing (Žnidaršič-Plazl & Plazl, 2007).

  • Identification of Hydroxylation Products of Progesterone : Research identified 11alpha-Hydroxyprogesterone as one of the products produced by the CYP106A2 enzyme of Bacillus megaterium, highlighting its role in steroid metabolism and pharmaceutical relevance (Lisurek, Kang, Hartmann, & Bernhardt, 2004).

  • Progesterone Hydroxylation by Trichoderma Species : Several Trichoderma species were found to produce 11alpha-Hydroxyprogesterone among other hydroxylated progesterone derivatives. This highlights the microbial biosynthesis potential of such compounds (Elkadi & Mostafa, 2004).

  • Effects on Tyrosine Phosphorylation : 11alpha-Hydroxyprogesterone, alongside its beta counterpart, was found to be more effective than progesterone in stimulating tyrosine phosphorylation in human spermatozoa, indicating potential non-genomic effects of these steroids (Martinez et al., 1999).

  • Discovery of Novel Ecdysteroids : 11alpha-Hydroxypoststerone, a new natural ecdysteroid, was isolated from Serratula wolffii, showing the compound's presence in natural sources and its potential pharmaceutical applications (Hunyadi et al., 2004).

  • Enzymatic Studies in Rhizopus nigricans : Research indicated that the hydroxylation of progesterone at the 11alpha-position in Rhizopus nigricans is due to a specific enzyme, emphasizing its role in biochemical pathways (Allam & Elizarov, 1975).

  • Radioimmunoassay Developments : The development of radioimmunoassays utilizing 11alpha-Hydroxyprogesterone highlighted its role in advancing biochemical analytical techniques (Allen & Redshaw, 1978).

  • Enzyme Immunoassay for Progesterone : A progesterone-11alpha-hemisuccinyl-horseradish peroxidase conjugate was used in an enzyme immunoassay for progesterone, demonstrating the compound's utility in clinical chemistry (Joyce et al., 1978).

  • Radioimmunoassay for Medroxyprogesterone Acetate : 11alpha-Hydroxyprogesterone was chemically transformed to develop a radioimmunoassay for medroxyprogesterone acetate, showing its versatility in assay development (Royer et al., 1974).

  • Metabolism in Sea Bass : The study of 17alpha-hydroxyprogesterone metabolism in sea bass indicated potential targets for endocrine disruptors, illustrating the broader ecological and environmental implications of steroid metabolism research (Fernandes, Bebianno, & Porte, 2007).

Safety And Hazards

The safety data sheet for 11alpha-Hydroxyprogesterone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The FDA has recently withdrawn approval for Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]) . This could potentially impact the future directions of 11alpha-Hydroxyprogesterone.

Relevant Papers The papers retrieved provide valuable information about 11alpha-Hydroxyprogesterone. For instance, one paper discusses the synthesis of 11 alpha-hydroxyprogesterone haptens . Another paper discusses how 11 alpha- and 11 beta-hydroxyprogesterone are potent inhibitors of 11 beta-hydroxysteroid dehydrogenase .

properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZHCUBIASXHPK-QJSKAATBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861644
Record name 11alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11alpha-Hydroxyprogesterone

CAS RN

80-75-1
Record name 11α-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11alpha-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-α-hydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11.ALPHA.-HYDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8X4JXL4VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
EM Ahmed - Brazilian Journal of Microbiology, 2007 - SciELO Brasil
SciELO - Brasil - Production of 11alpha-hydroxyprogesterone using Aspergillus terreus immobilized on polytetrafluoroethylene Production of 11alpha-hydroxyprogesterone using …
Number of citations: 19 www.scielo.br
DL FALER - 1986 - elibrary.ru
SYNTHESIS OF (+/-)-11ALPHA - HYDROXYPROGESTERONE VIA CYCLIZATION OF A … The alcohol III was found to cyclize to 11alpha-hydroxyprogesterone when treated with …
Number of citations: 0 elibrary.ru
T Nakaeo - Acta Endocrinologica (Denmark), 1980 - agris.fao.org
… The enzyme was conjugated with 11alpha-hydroxyprogesterone-hemisuccinate using water-soluble carbodimide. Rabbit antiserum to 11alpha-hydroxyprogesterone-hemisuccinate-…
Number of citations: 0 agris.fao.org
I DJ, B DF, A PURMALIS - Endocrinology, 1953 - europepmc.org
Comparison of the effect of 11-ketoprogesterone, 11alpha-hydroxyprogesterone and 11 beta-hydroxyprogesterone upon the glycosuria of the partially depancreatized rat. - Abstract …
Number of citations: 0 europepmc.org
A Waldmann - Hybridoma, 1999 - liebertpub.com
… Long-term immunization with high doses of 11alpha-hydroxyprogesterone-hemisuccinate-bovine serum albumin (11alpha-OH-P-HS-BSA) antigen led to very good antibody response …
Number of citations: 53 www.liebertpub.com
NF Kane, MC Kyama, JK Nganga, A Hassanali… - Journal of Parasitic …, 2023 - Springer
… 11alpha-Hydroxyprogesterone has recently been patented for treating skin diseases, particularly psoriasis. It is an important pharmaceutical compound with anti-androgenic and blood-…
Number of citations: 8 link.springer.com
G Gunaydin, IS Turan, D Yildiz, A Turksoy, EU Akkaya - FEBS Open Bio, 2018 - old.ysu.am
… fungi Aspergillus nidulans to acetylate 11alpha- hydroxyprogesterone P.07-042-Wed Study … new ability of mycelial fungi Aspergillus nidulans to acetylate 11alphahydroxyprogesterone …
Number of citations: 2 www.old.ysu.am
CM Leckie, LA Welberg, JR Seckl - J Endocrinol, 1998 - Citeseer
… 11β-Hydroxysteroid dehydrogenase type 2 complementary deoxyribonucleic acid stably transfected into chinese hamster ovary cells: specific inhibition by 11alphahydroxyprogesterone…
Number of citations: 71 citeseerx.ist.psu.edu
NF Kane - Pan African University, 2019 - lavierebelle.org
Malaria is one of the most dangerous infectious diseases in Africa. In 2017, there were an estimated 219 million cases of malaria in 90 countries. Malaria deaths reached 435 000, with …
Number of citations: 1 www.lavierebelle.org
E Diamantopoulou, S Baxendale… - Elife, 2019 - elifesciences.org
10.7554/eLife.44889.001 Adgrg6 (Gpr126) is an adhesion class G protein-coupled receptor with a conserved role in myelination of the peripheral nervous system. In the zebrafish, …
Number of citations: 19 elifesciences.org

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